molecular formula C26H20O3 B11604947 6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B11604947
M. Wt: 380.4 g/mol
InChI Key: ANTVDKQRNQGPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of 7-hydroxy-4-phenylcoumarin, which undergoes further reactions to form the furochromene structure . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

6-benzyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H20O3/c1-16-20-14-22-23(19-11-7-4-8-12-19)15-28-24(22)17(2)25(20)29-26(27)21(16)13-18-9-5-3-6-10-18/h3-12,14-15H,13H2,1-2H3

InChI Key

ANTVDKQRNQGPIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.